N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide
Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide” is a complex organic compound. It contains a benzodioxol group (a benzene ring fused to a 1,3-dioxolane ring), an acetamide group (derived from acetic acid and ammonia), and a bromine atom. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxol ring, the introduction of the bromine atom, and the formation of the acetamide group . The exact synthesis route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure.Chemical Reactions Analysis
This compound could undergo various chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by a nucleophile in a nucleophilic substitution reaction. The acetamide group could participate in hydrolysis or condensation reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods.Scientific Research Applications
Synthesis of Novel Compounds for Antibacterial Use The synthesis of novel compounds derived from N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide has shown promising results in antibacterial applications. For instance, a study synthesized a series of compounds that were structurally characterized and evaluated for their antibacterial potential, showing potent activity. Moreover, their cytotoxicity was assessed through hemolytic activity, indicating modest toxicity (Abbasi et al., 2022).
Derivatives as Anticancer Agents and Enzyme Inhibitors Derivatives of this compound have been investigated for their potential as anticancer agents and enzyme inhibitors. One study synthesized benzodioxole-based dithiocarbamate derivatives, evaluating their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds were also tested for their inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II), demonstrating significant effectiveness (Altıntop et al., 2017).
Bioactive Compounds with Enzyme Inhibition Potential Further research has focused on synthesizing and characterizing various derivatives of this compound for potential bioactive properties. Some compounds have shown to be effective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, making them candidates for therapeutic applications (Irshad et al., 2014).
Antimicrobial and Antifungal Agents Synthesis Research has also delved into the synthesis of compounds with potential antimicrobial and antifungal properties. One study synthesized a series of compounds and evaluated their antimicrobial and antifungal activities along with their hemolytic activity. Certain compounds demonstrated notable antibacterial and antifungal potential, highlighting their therapeutic prospects (Abbasi et al., 2020).
Mechanism of Action
Target of Action
Compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit a broad spectrum of biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some compounds with a 1,3-benzodioxol-5-yl moiety have been found to interact with microtubules and their component protein, tubulin .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. For instance, some compounds with a 1,3-benzodioxol-5-yl moiety have been found to cause cell cycle arrest and induce apoptosis in certain cancer cells .
Safety and Hazards
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFZXURZMYSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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